

# Structure Elucidation of 3-(3-Hydroxymethylphenyl)isonicotinic Acid: A Technical Guide

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## Compound of Interest

	3-(3-Hydroxymethylphenyl)isonicotinic acid
Compound Name:	3-(3-Hydroxymethylphenyl)isonicotinic acid
Cat. No.:	B578111

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## Abstract

This technical guide provides a comprehensive overview of the structure, synthesis, and potential biological significance of **3-(3-Hydroxymethylphenyl)isonicotinic acid**. Given the absence of extensive published experimental data for this specific molecule, this document outlines a robust synthetic methodology, presents predicted analytical data based on established spectroscopic principles, and explores a hypothetical biological pathway relevant to isonicotinic acid derivatives. This guide serves as a foundational resource for researchers interested in the synthesis and characterization of novel pyridine-based compounds for drug discovery and development.

## Introduction

**3-(3-Hydroxymethylphenyl)isonicotinic acid** is a bi-aryl compound featuring a pyridine-4-carboxylic acid (isonicotinic acid) core linked to a benzyl alcohol moiety. Isonicotinic acid and its derivatives are pivotal scaffolds in medicinal chemistry, most notably represented by the antitubercular drug isoniazid.<sup>[1][2][3][4]</sup> The incorporation of a hydroxymethylphenyl group introduces new possibilities for modifying the compound's physicochemical properties, such as

solubility and hydrogen bonding capacity, which can significantly influence its pharmacokinetic and pharmacodynamic profile. The structural elucidation of such novel compounds is the first critical step in their development as potential therapeutic agents.

## Physicochemical Properties

Based on its chemical structure and data from commercial suppliers, the fundamental properties of **3-(3-Hydroxymethylphenyl)isonicotinic acid** are summarized below.

Property	Value	Reference
Molecular Formula	C <sub>13</sub> H <sub>11</sub> NO <sub>3</sub>	[5]
Molecular Weight	229.23 g/mol	[5]
CAS Number	1261991-78-9	[5]
Appearance	Predicted to be a white to off-white solid	
Solubility	Predicted to be soluble in polar organic solvents like DMSO and methanol	

## Synthesis Protocol: Suzuki-Miyaura Cross-Coupling

The synthesis of **3-(3-Hydroxymethylphenyl)isonicotinic acid** can be efficiently achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[6] This method is a cornerstone of modern organic synthesis for forming carbon-carbon bonds between aryl halides and organoboron compounds.[5] The proposed reaction couples a protected 3-bromo-isonicotinic acid ester with (3-(hydroxymethyl)phenyl)boronic acid.

## Materials and Reagents

- Methyl 3-bromoisonicotinate
- (3-(Hydroxymethyl)phenyl)boronic acid
- Palladium(II) acetate (Pd(OAc)<sub>2</sub>)

- Triphenylphosphine ( $\text{PPh}_3$ )
- Potassium carbonate ( $\text{K}_2\text{CO}_3$ )
- 1,4-Dioxane (anhydrous)
- Water (degassed)
- Toluene
- Ethyl acetate
- Brine
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Lithium hydroxide ( $\text{LiOH}$ )
- Methanol
- Hydrochloric acid (HCl)
- Silica gel for column chromatography

## Experimental Procedure

### Step 1: Suzuki-Miyaura Coupling

- To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 3-bromoisonicotinate (1.0 eq), (3-(hydroxymethyl)phenyl)boronic acid (1.2 eq), and potassium carbonate (2.5 eq).
- Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
- Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq).
- Under the inert atmosphere, add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio.

- Heat the reaction mixture to 90-100 °C and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
- Wash the organic layer sequentially with water and brine.
- Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product (methyl 3-(3-hydroxymethylphenyl)isonicotinate) by silica gel column chromatography.

#### Step 2: Ester Hydrolysis

- Dissolve the purified methyl ester from Step 1 in a mixture of methanol and water.
- Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature for 4-6 hours.
- Monitor the hydrolysis by TLC until the starting material is consumed.
- Remove the methanol under reduced pressure.
- Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., hexane) to remove any non-polar impurities.
- Carefully acidify the aqueous layer to a pH of approximately 4-5 with 1 M HCl.
- The product, **3-(3-Hydroxymethylphenyl)isonicotinic acid**, will precipitate out of the solution.
- Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

## Predicted Analytical Data for Structure Elucidation

The following tables summarize the predicted spectroscopic data for **3-(3-Hydroxymethylphenyl)isonicotinic acid**. This data is theoretical and intended to serve as a

reference for experimental characterization.

### Predicted $^1\text{H}$ NMR Data (500 MHz, DMSO- $\text{d}_6$ )

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~13.5	br s	1H	-COOH
~8.90	s	1H	H-2 (Pyridine)
~8.65	d	1H	H-6 (Pyridine)
~7.80	d	1H	H-5 (Pyridine)
~7.50	s	1H	H-2' (Phenyl)
~7.45	d	1H	H-6' (Phenyl)
~7.40	t	1H	H-5' (Phenyl)
~7.30	d	1H	H-4' (Phenyl)
~5.30	t	1H	-CH <sub>2</sub> OH
~4.60	d	2H	-CH <sub>2</sub> OH

### Predicted $^{13}\text{C}$ NMR Data (125 MHz, DMSO- $\text{d}_6$ )

Chemical Shift ( $\delta$ , ppm)	Assignment
~166.5	-COOH
~152.0	C-6 (Pyridine)
~150.5	C-2 (Pyridine)
~142.0	C-3' (Phenyl)
~138.0	C-1' (Phenyl)
~137.5	C-3 (Pyridine)
~129.0	C-5' (Phenyl)
~127.0	C-6' (Phenyl)
~126.5	C-4' (Phenyl)
~125.5	C-2' (Phenyl)
~124.0	C-5 (Pyridine)
~62.5	-CH <sub>2</sub> OH

## Predicted IR Spectroscopy Data

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3300-2500	Broad	O-H stretch (Carboxylic acid)
~3400	Medium	O-H stretch (Alcohol)
~3050	Medium	C-H stretch (Aromatic)
~1710	Strong	C=O stretch (Carboxylic acid)
~1600, ~1480	Medium	C=C stretch (Aromatic rings)
~1250	Strong	C-O stretch (Carboxylic acid)
~1050	Strong	C-O stretch (Alcohol)

## Predicted Mass Spectrometry Data (ESI+)

m/z	Interpretation
230.0761	$[M+H]^+$ (Calculated for $C_{13}H_{12}NO_3^+$ )
212.0655	$[M+H - H_2O]^+$ (Loss of water)
184.0706	$[M+H - COOH_2]^+$ (Loss of formic acid)

## Potential Biological Significance and Signaling Pathways

Derivatives of isonicotinic acid are well-established as antimicrobial agents. The primary mechanism of action for isoniazid, for instance, involves its activation by a mycobacterial catalase-peroxidase enzyme (KatG), leading to the formation of a radical species. This species then covalently adducts with  $NAD^+$ , and the resulting complex inhibits InhA, an enoyl-acyl carrier protein reductase essential for mycolic acid biosynthesis in the bacterial cell wall.<sup>[7]</sup>

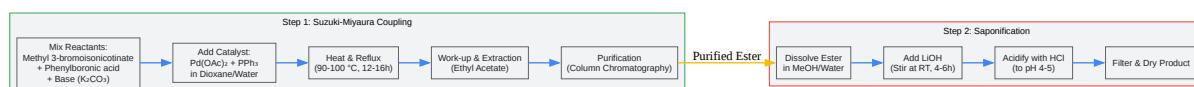
While the specific biological activity of **3-(3-Hydroxymethylphenyl)isonicotinic acid** is uncharacterized, its structural similarity to other bioactive pyridine carboxylic acids suggests it could be a candidate for investigation as an enzyme inhibitor.<sup>[8]</sup> A plausible, albeit hypothetical, signaling pathway could involve the inhibition of a key bacterial enzyme, disrupting a vital metabolic process.

## Visualizations

### Chemical Structure

Caption: 2D structure of **3-(3-Hydroxymethylphenyl)isonicotinic acid**.

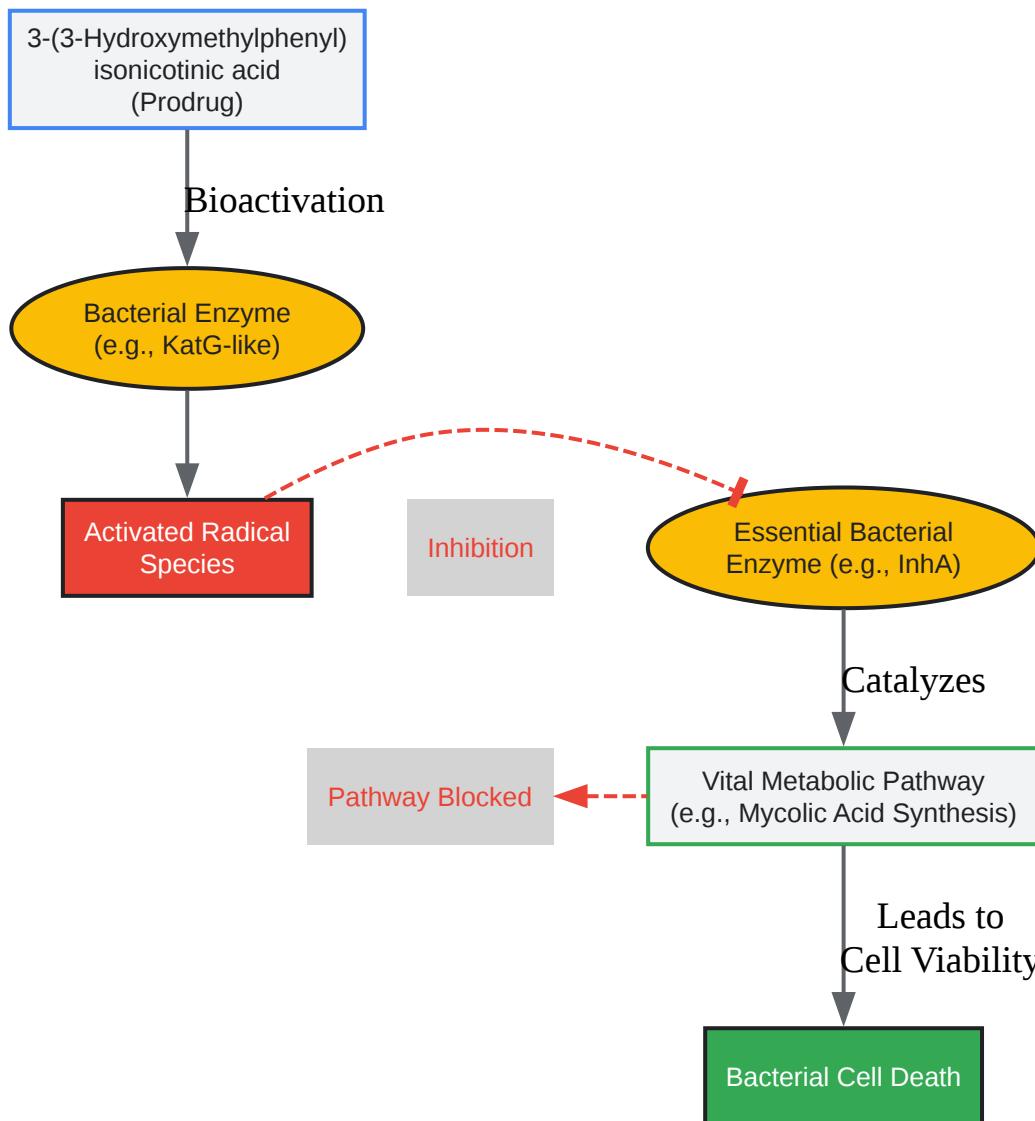
## Experimental Workflow for Synthesis



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Caption: Proposed workflow for the synthesis of the target compound.

## Hypothetical Biological Signaling Pathway

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Caption: Hypothetical mechanism of action via bacterial enzyme inhibition.

## Conclusion

This technical guide provides a foundational framework for the synthesis and structural characterization of **3-(3-Hydroxymethylphenyl)isonicotinic acid**. The proposed Suzuki-Miyaura coupling protocol offers a reliable method for its preparation. While experimental data is currently limited, the predicted spectroscopic data serves as a valuable benchmark for future analytical work. The potential biological activities of this compound, inferred from the broader class of isonicotinic acid derivatives, highlight its promise as a scaffold for further investigation in drug discovery, particularly in the development of novel antimicrobial agents. Future research should focus on the experimental validation of the proposed synthesis and a thorough investigation of its biological properties.

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